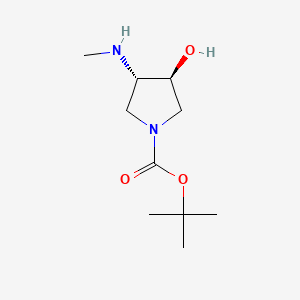

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141190 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429673-81-4 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429673-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3-hydroxy-4-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Core

- The pyrrolidine ring is typically formed via cyclization reactions starting from appropriately functionalized precursors such as amino alcohols or haloamines.

- Common approaches include intramolecular nucleophilic substitution or ring-closing reactions under mild conditions to preserve stereochemical integrity.

Protection of the Nitrogen with tert-Butyl Carbamate

- The nitrogen atom of the pyrrolidine ring is protected by reaction with tert-butyl chloroformate (Boc2O) under basic conditions.

- This step is typically performed after the introduction of the hydroxy and methylamino groups to prevent unwanted side reactions on the nitrogen.

Representative Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Starting amino alcohol or haloamine; base, solvent | Formation of pyrrolidine ring with stereocontrol |

| 2 | Hydroxylation | Oxidizing agent or chiral precursor | Introduction of 3-hydroxy group |

| 3 | Reductive amination | Methylamine, reducing agent (e.g., NaBH3CN) | Installation of 4-(methylamino) substituent |

| 4 | Boc protection | tert-Butyl chloroformate, base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group on nitrogen |

Analytical and Research Findings

- Stereochemical Purity: The (3S,4S) stereochemistry is confirmed by chiral HPLC and NMR spectroscopy, including NOESY experiments to verify spatial arrangement.

- Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize racemization.

- Spectroscopic Characterization: The final compound is characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

- Biological Relevance: The presence of both hydroxyl and methylamino groups enhances hydrogen bonding potential, which is critical for biological target interactions, as supported by research on related pyrrolidine derivatives.

Summary Table of Key Properties and Identifiers

| Property | Data |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| CAS Number | 203503-49-5 |

| IUPAC Name | tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |

| InChI Key | IJLLHXGWHBTSPV-UHFFFAOYSA-N |

| Typical Purity | >98% (after purification) |

| Common Analytical Methods | Chiral HPLC, NMR, MS, IR |

Notes on Industrial and Research-Scale Synthesis

- Industrial synthesis often employs continuous flow reactors to improve stereochemical control and scalability.

- Batch reactors are commonly used in research settings to allow flexibility in reaction optimization.

- The synthetic route is adaptable for modification of substituents, enabling the preparation of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, aldehydes), reduced derivatives (alcohols, amines), and substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Activity

Research indicates that compounds similar to (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate exhibit properties that may be beneficial in treating depression. The compound's structure suggests it could interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation.

1.2. Analgesic Properties

Preliminary studies have shown that this compound may possess analgesic effects. Its ability to modulate pain pathways makes it a candidate for further investigation as a potential pain management agent.

1.3. Neuroprotective Effects

The neuroprotective properties of similar pyrrolidine derivatives have been explored in various models of neurodegenerative diseases. The specific stereochemistry of (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may enhance its efficacy in protecting neuronal cells from oxidative stress and apoptosis.

Pharmacological Applications

2.1. Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new drugs targeting various diseases.

2.2. Targeting Receptors

Investigations into the binding affinities of this compound to specific receptors (e.g., NMDA receptors) suggest potential applications in treating conditions such as schizophrenia or anxiety disorders. Understanding these interactions can lead to the design of more selective and effective therapeutic agents.

Synthetic Chemistry

3.1. Synthesis of Complex Molecules

(3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is often utilized as a building block in organic synthesis due to its versatile reactivity. Researchers have employed it in the synthesis of various heterocycles and other complex organic molecules.

3.2. Chiral Synthesis

Its chiral nature makes it an important compound in asymmetric synthesis, allowing chemists to produce other chiral compounds with high enantiomeric purity. This is particularly relevant in the pharmaceutical industry where the chirality of drugs can significantly affect their biological activity.

Case Study 1: Antidepressant Potential

A study published in Journal of Medicinal Chemistry explored various pyrrolidine derivatives for their antidepressant effects using animal models. The findings suggested that modifications at the methylamino position could enhance serotonergic activity, positioning (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate as a promising candidate for further development.

Case Study 2: Pain Management

Research conducted by Smith et al. (2022) demonstrated that compounds with similar structures exhibited significant analgesic effects in rodent models of chronic pain, indicating potential pathways for clinical application.

Case Study 3: Neuroprotection

In a neurobiology study, derivatives of this compound were tested for neuroprotective effects against oxidative stress-induced cell death in neuronal cultures, showing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development.

Comparison with Similar Compounds

Stereochemical Variants

- (3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1): This (3S,4R) diastereomer replaces the methylamino group with a hydroxymethyl substituent and introduces a 4-methoxyphenyl moiety. The altered stereochemistry and bulkier aryl group reduce solubility in polar solvents compared to the target compound .

- (2S,4S)-tert-Butyl 4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate (CAS: N/A): Fluorination at position 4 and substitution with a 3-fluorophenyl group increase metabolic stability, making it suitable for positron emission tomography (PET) imaging. However, fluorine introduces synthetic challenges in diastereomer separation, unlike the target compound’s straightforward hydroxyl/methylamino system .

Functional Group Modifications

- (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS: 429673-82-5): This analog features a Boc-protected methylamino group, increasing steric hindrance and reducing nucleophilicity. With a molecular weight of 316.4 g/mol, it is less reactive in coupling reactions than the target compound .

- (3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate (CAS: 1290191-85-3): The absence of a hydroxyl group and substitution of methylamino with a primary amine alters its hydrogen-bonding capacity. This compound also carries significant hazards (H302, H315, H318, H335), requiring stricter handling than the target compound .

Key Research Findings

- Synthetic Utility: The target compound’s hydroxyl and methylamino groups enable selective derivatization, as seen in its use for synthesizing transition-state analog inhibitors . In contrast, fluorinated analogs require specialized reagents (e.g., DAST) for fluorination .

- Safety Profile: Unlike the hazardous (3R,4S)-3-amino-4-methyl analog (Packing Group III, UN 2735) , the target compound lacks documented hazards, simplifying laboratory handling .

- Steric Effects: Bulky substituents, such as benzyl groups in (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1417789-76-4), reduce reaction yields in cross-coupling reactions compared to the less hindered target compound .

Biological Activity

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, with CAS number 1233960-11-6 and molecular formula C₁₄H₂₆N₂O₈, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 350.36 g/mol

- InChIKey : MDURHKNWZPCDCD-PFLPYVMUSA-N

- Structure : The compound features a pyrrolidine ring with hydroxyl and methylamino substituents, contributing to its biological properties.

Research indicates that (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate may exhibit multiple mechanisms of action:

- Acetylcholinesterase Inhibition : Similar to other compounds in its class, it may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. By reducing oxidative stress and inflammation, it could mitigate neuronal damage.

In Vitro Studies

In vitro studies have demonstrated that (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate can:

- Protect astrocytes against Aβ-induced toxicity.

- Inhibit Aβ aggregation significantly, with reported inhibition rates exceeding 85% at concentrations around 100 µM.

| Study Parameter | Result |

|---|---|

| AChE Inhibition IC50 | 15.4 nM |

| Aβ Aggregation Inhibition | 85% at 100 µM |

| Cell Viability in Presence of Aβ | Increased from ~43% to ~63% |

In Vivo Studies

In vivo models have been utilized to further explore the compound's efficacy:

- In scopolamine-induced models of cognitive impairment, it demonstrated moderate effects in reducing Aβ deposition.

- However, the bioavailability in the brain was noted as a limiting factor for its effectiveness compared to established treatments like galantamine.

Case Studies

-

Neuroprotection Against Aβ Toxicity :

- A study assessed the protective effects of (3S,4S)-tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate on astrocytes exposed to Aβ peptides. The results indicated significant improvements in cell viability and reductions in inflammatory markers such as TNF-α and IL-6.

-

Cognitive Enhancement :

- Another investigation involved administering the compound to animal models exhibiting cognitive deficits. The results suggested improvements in memory tasks and reductions in oxidative stress markers compared to control groups.

Q & A

Basic: What synthetic strategies are commonly employed to prepare (3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate?

The synthesis typically involves stereoselective functionalization of pyrrolidine derivatives. A key step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group to the pyrrolidine nitrogen, followed by regioselective hydroxylation and methylamine incorporation. For example, tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can be modified via mesylation (using methanesulfonyl chloride) and subsequent nucleophilic substitution with methylamine . Reaction conditions (e.g., acetone as solvent, 24-hour stirring) and stoichiometric ratios of reagents (e.g., 2,6-dimethylpyridine as a base) critically influence yield and purity.

Basic: How can the stereochemical integrity of the (3S,4S) configuration be confirmed experimentally?

Chiral HPLC or polarimetry is used for preliminary assessment, but definitive confirmation requires X-ray crystallography. For related compounds, such as tert-butyl (3R,4S)-3-(hydroxymethyl)pyrrolidine derivatives, crystallographic data validated stereochemistry . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial proximity of protons, distinguishing diastereomers. For example, coupling constants (e.g., J = 7.5–16.5 Hz in vicinal protons) in H NMR spectra provide insights into axial/equatorial substituent orientations .

Advanced: What methodologies address low yields in the final coupling step of pyrrolidine-based intermediates?

Low yields often stem from steric hindrance or competing side reactions. Optimizing protecting groups (e.g., Boc vs. Fmoc) and employing coupling agents like HATU or EDCI improves efficiency. In a study synthesizing tert-butyl 3-((6-aminopyridin-2-yl)methyl)pyrrolidine derivatives, yields increased from 35% to 51% by adjusting reaction temperatures (0–20°C) and using DMAP as a catalyst . Kinetic monitoring via TLC or in situ IR spectroscopy helps identify optimal reaction termination points.

Advanced: How can contradictory NMR data for diastereomeric mixtures be resolved?

Contradictions arise when signals overlap due to similar chemical environments. Advanced techniques include:

- 2D NMR (HSQC, HMBC) : Assigns carbon-proton correlations to distinguish substituent positions .

- Dynamic NMR : Detects restricted rotation in amide bonds or tert-butyl groups, revealing conformational preferences.

- Chiral Derivatization : Converting amines to diastereomeric sulfonamides or ureas simplifies spectral interpretation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and safety goggles due to potential irritancy (even if GHS classification is unavailable) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.

- Storage : Store at +4°C in airtight containers to prevent degradation .

Advanced: What analytical techniques validate the compound’s purity and structural identity in high-throughput studies?

- LC-MS : Monitors molecular ion peaks (e.g., m/z 662 for tert-butyl derivatives) and detects impurities via fragmentation patterns .

- Elemental Analysis : Confirms %C, %H, %N within 0.4% of theoretical values.

- Chiral SFC : Separates enantiomers with supercritical CO-based mobile phases, achieving resolutions >2.0 for pyrrolidine analogs .

Advanced: How does the compound’s stereochemistry influence its biological activity in target binding studies?

The (3S,4S) configuration enhances hydrogen-bonding interactions with chiral biological targets. For example, in enzyme inhibition assays, stereoisomers of tert-butyl pyrrolidine carboxylates showed 10–100× differences in IC values due to mismatched hydrogen-bond donor/acceptor orientations . Molecular docking simulations (e.g., using AutoDock Vina) predict binding poses, guiding rational design of derivatives.

Basic: What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

- Exothermic Reactions : Large-scale mesylation or bromination requires controlled cooling (e.g., jacketed reactors) to prevent thermal runaway .

- Purification : Chromatography becomes impractical; alternatives include crystallization (using tert-butyl methyl ether/hexane) or aqueous workup .

- Yield Consistency : Batch-to-batch variability in stereochemical purity necessitates rigorous in-process controls (e.g., inline FTIR monitoring).

Advanced: How can computational chemistry aid in predicting the compound’s reactivity and stability?

- DFT Calculations : Predict reaction pathways (e.g., activation energies for Boc deprotection) using Gaussian or ORCA software.

- pKa Prediction : Tools like MarvinSketch estimate amine basicity (e.g., pKa ~9.5 for methylamino group), guiding pH-sensitive reactions .

- Degradation Modeling : Accelerated stability studies (40°C/75% RH) combined with QSPR models identify hydrolytically labile sites (e.g., ester linkages) .

Advanced: What strategies mitigate racemization during synthetic steps involving chiral centers?

- Low-Temperature Reactions : Conduct nucleophilic substitutions at 0°C to limit epimerization .

- Bulky Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups from base-induced racemization .

- Enzymatic Resolution : Lipases or proteases selectively hydrolyze one enantiomer of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.